Anacetrapib is a potent and selective inhibitor of cholesteryl ester transfer protein (CETP) [, , , , , , , , , , , , , , , , , , , , , , , , , , ]. It plays a crucial role in scientific research, particularly in the field of lipid metabolism and atherosclerosis [, , , , , , , , , , , , , , , , , , , , , , , , , , ].
Anacetrapib is classified as a cholesteryl ester transfer protein inhibitor, which is a type of lipid-modifying agent. It falls under the category of pharmaceuticals that target lipid metabolism disorders. The compound was synthesized and characterized in the early 2000s, with significant research conducted on its pharmacological properties and clinical applications.
The synthesis of anacetrapib involves several key steps, utilizing various chemical reactions to construct its complex molecular structure. A notable method includes:
Anacetrapib has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is , with a molecular weight of approximately 405.47 g/mol. The structure features:
The three-dimensional conformation plays a vital role in its interaction with cholesteryl ester transfer protein.
Anacetrapib undergoes several chemical reactions during its synthesis:
Anacetrapib functions primarily by inhibiting cholesteryl ester transfer protein activity, which leads to increased levels of high-density lipoprotein cholesterol in circulation. This mechanism involves:
Clinical studies have shown that anacetrapib can significantly increase high-density lipoprotein cholesterol levels while decreasing low-density lipoprotein cholesterol levels.
Anacetrapib exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products.
Anacetrapib has been primarily researched for its application in treating dyslipidemia and reducing cardiovascular risk factors. Its potential uses include:
Cholesteryl Ester Transfer Protein (CETP) is a 53-kDa hydrophobic glycoprotein composed of 476 amino acids that adopts an elongated, curved conformation often described as "banana-shaped" [2] [8]. This structure contains a central hydrophobic tunnel (approximately 60 Å long) that accommodates cholesteryl esters (CE) and triglycerides (TG). Both ends of this tunnel are plugged by phospholipid molecules, primarily phosphatidylcholines, in the unbound state [4] [7]. The concave surface of CETP facilitates interaction with lipoprotein particles through specific domains: the N-terminal β-barrel domain preferentially engages with high-density lipoprotein (HDL), while the C-terminal domain binds apolipoprotein B-containing lipoproteins like LDL and VLDL [2] [8].
Anacetrapib, a 1,3-oxazolidin-2-one derivative, binds CETP with high affinity primarily within the N-terminal region of the hydrophobic tunnel [4] [7]. Molecular dynamics simulations reveal that anacetrapib's trifluoromethyl groups and hydrophobic backbone enable optimal van der Waals contacts with residues lining the tunnel, particularly near Phe440, which acts as a crucial anchor point [7]. This binding occurs while CETP retains its bound cholesteryl esters, suggesting anacetrapib does not displace pre-existing lipids but rather occupies available space within the tunnel [4]. The binding site location near the N-terminal opening physically obstructs the egress pathway for cholesteryl esters destined for transfer to LDL/VLDL particles [7].
Table 1: Structural Characteristics of CETP Inhibitors
Inhibitor | Binding Site | Affinity (IC₅₀) | Structural Impact on CETP |
---|---|---|---|
Anacetrapib | N-terminal tunnel region | ~10-17 nM | Stabilizes closed conformation of helix X, displaces phospholipid plugs |
Torcetrapib | C-terminal tunnel opening | ~50 nM | Abolishes phospholipid binding at C-terminal |
Dalcetrapib | Surface binding site | ~40 μM | Induces conformational change reducing lipid affinity |
Obicetrapib | Not fully characterized | ~0.5-1.0 μM | Promotes dimer dissociation |
Beyond direct steric hindrance, anacetrapib exerts profound allosteric effects on critical CETP functional domains. The most significant impact occurs on helix X, a structural element at the C-terminus that functions as a dynamic lid regulating lipid exchange [4] [7]. Molecular dynamics simulations demonstrate that anacetrapib binding induces conformational changes that stabilize helix X in a closed orientation, preventing its movement away from the tunnel opening and thereby blocking lipid entry/exit at the C-terminal region [7]. This allosteric modulation effectively "locks" the tunnel, even though the primary binding site is distant from helix X itself [4].
Additionally, anacetrapib disrupts the association of phospholipid molecules at both tunnel openings. The inhibitor's hydrophobic interactions with CETP residues reduce the binding affinity for phospholipids that normally seal the tunnel ends [7]. This phospholipid displacement has functional consequences, as CETP dissociation from lipoprotein surfaces requires re-establishment of these phospholipid plugs after lipid transfer. By hindering this re-plugging mechanism, anacetrapib prolongs CETP's association with HDL particles, effectively trapping it in an unproductive complex [4] [7]. This dual mechanism—tunnel obstruction and impaired lipoprotein dissociation—explains anacetrapib's potent inhibition despite lacking direct competition with CE for the core binding site [7].
The inhibition kinetics of anacetrapib reveal a complex mixed-type mechanism that defies simple categorization. Biochemical analyses demonstrate that anacetrapib reduces the maximal velocity (Vmax) of cholesteryl ester transfer without significantly altering the Michaelis constant (Km) for CE substrates [7] [9]. This kinetic profile suggests predominantly noncompetitive inhibition relative to CE, indicating that anacetrapib binds CETP at a site distinct from the substrate binding region without impeding initial substrate binding [9]. However, detailed free energy calculations from molecular dynamics simulations reveal partial competitive characteristics at the N-terminal opening, where anacetrapib directly impedes CE egress [7].
The potential of mean force (PMF) profiles demonstrate that anacetrapib creates a significant energy barrier (ΔG > 5 kcal/mol) for CE movement through the tunnel toward the N-terminus [7]. This obstruction functions as a "molecular cork" that physically blocks lipid transit. The inhibitor achieves this while CETP simultaneously retains its bound cholesteryl esters, confirming that anacetrapib does not compete for the substrate binding site itself but rather interferes with the directional movement of lipids through the tunnel [4]. This unique mechanism distinguishes anacetrapib from earlier CETP inhibitors like torcetrapib, which primarily targeted the C-terminal phospholipid binding region [9].
CETP facilitates bidirectional lipid transfer through two proposed mechanisms: the shuttle model (sequential transfer via binary complexes) and the tunnel model (direct transfer through ternary complexes). Anacetrapib disrupts both pathways through distinct molecular interventions [2] [8].
In the shuttle mechanism, anacetrapib impairs multiple steps: (1) It reduces CE extraction from HDL by occupying space within the CETP tunnel; (2) It hinders CETP dissociation from HDL after lipid loading by preventing phospholipid re-binding at the N-terminal tunnel opening; and (3) It impedes CE delivery to LDL/VLDL by sterically blocking egress at the C-terminal region [4] [7]. This multi-point interference explains the profound inhibition observed despite CETP's inherent flexibility.
Regarding the tunnel mechanism, which proposes that CETP simultaneously bridges donor and acceptor lipoproteins to form a continuous hydrophobic conduit, anacetrapib prevents functional ternary complex formation [2]. Single-particle electron microscopy studies suggest that anacetrapib binding induces conformational rigidity in CETP that reduces its ability to simultaneously engage both HDL and LDL particles [8]. Additionally, the inhibitor's occupation of the tunnel physically disrupts the proposed conduit pathway. This dual disruption—impaired complex formation and tunnel obstruction—reduces cholesteryl ester transfer rates by >90% at therapeutic concentrations [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1